molecular formula C19H25N5O3S B2948868 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide CAS No. 1286727-20-5

4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B2948868
CAS No.: 1286727-20-5
M. Wt: 403.5
InChI Key: DMRJFLISCUBKAS-UHFFFAOYSA-N
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Description

This compound features a thiazole-3-carboxamide core linked to a piperazine moiety substituted with a 2-methoxyphenyl group. Its molecular formula is C₁₉H₂₅N₅O₃S, with a molecular weight of 403.5 g/mol . The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects that influence receptor interactions.

Properties

IUPAC Name

4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-12(2)21-18(25)16-15(20)17(28-22-16)19(26)24-10-8-23(9-11-24)13-6-4-5-7-14(13)27-3/h4-7,12H,8-11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRJFLISCUBKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Para-substituted analogs () may enhance π-π stacking .
  • Electron Effects : Methoxy groups increase electron density on the phenyl ring, improving hydrogen-bond acceptor capacity compared to methyl or chloro substituents .
  • Piperazine Conformation : Chair conformations () are energetically favorable, suggesting similar rigidity in the target compound .

Biological Activity

The compound 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide , hereafter referred to as Compound A , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

  • A thiazole ring, which is known for its diverse biological activities.
  • A piperazine moiety, which enhances pharmacological properties.
  • An amide functional group that may contribute to its biological interactions.

Anticonvulsant Activity

Research has indicated that thiazole derivatives can exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structural features to Compound A demonstrated significant activity in picrotoxin-induced convulsion models. The effectiveness of these compounds often correlates with specific structural modifications, such as the presence of electron-donating groups on aromatic rings .

Anticancer Activity

Compound A's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • Case Study : A related thiazole compound exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value indicating strong anti-proliferative effects .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and thiazole moiety were found to significantly affect the anticancer activity, emphasizing the importance of specific substituents in enhancing efficacy .

Dopamine Receptor Activity

Investigations into the receptor activity of Compound A suggest it may function as a selective agonist for dopamine receptors. Such activity is crucial in developing treatments for neurological disorders. For instance:

  • D3 Dopamine Receptor Agonism : Similar compounds have shown promising results in promoting β-arrestin translocation and G protein activation, which are essential pathways in dopamine receptor signaling .

Data Tables

Activity Type IC50/ED50 Values Mechanism
AnticonvulsantED50: 18.4 mg/kgPicrotoxin-induced model
Anticancer (A549)IC50: < 10 µMInduction of apoptosis
D3 Dopamine AgonismEC50: 278 ± 62 nMβ-arrestin translocation

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of thiazole derivatives:

  • Piperazine Substituents : The presence of piperazine in Compound A enhances its interaction with biological targets, potentially increasing its therapeutic index.
  • Thiazole Moiety : The thiazole ring is critical for cytotoxic activity; modifications at specific positions can drastically alter efficacy against various cancer cell lines .
  • SAR Analysis : Detailed SAR studies reveal that substituents on the phenyl ring significantly influence both anticonvulsant and anticancer activities, suggesting a pathway for optimizing drug design based on these findings .

Q & A

Q. What are the optimal synthetic routes for 4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:
  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters.
  • Step 2 : Introduction of the piperazine-carbonyl moiety using coupling reagents (e.g., EDC/HOBt) under inert conditions.
  • Step 3 : Functionalization with the 2-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Purity Control : Use normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) and confirm purity via HPLC (>95%) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and piperazine substituents. Key signals include:
  • Thiazole C-3 carboxamide: δ ~165 ppm (¹³C).
  • Piperazine carbonyl: δ ~170 ppm (¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in the piperazine-thiazole junction .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases associated with piperazine-thiazole scaffolds (e.g., dopamine D3/D2 receptors, carbonic anhydrases) .
  • Assays :
  • Binding Affinity : Radioligand displacement assays (IC₅₀ values) .
  • Enzyme Inhibition : Spectrophotometric methods (e.g., Ellman’s assay for cholinesterases) .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor selectivity data between dopamine D3 and D2 receptors?

  • Methodological Answer :
  • Chimeric Receptor Studies : Swap extracellular loops (e.g., E2 loop in D3R) to identify selectivity determinants .
  • Linker Modifications : Replace the carboxamide with amine or ester groups to assess impact on binding. Example:
  • Carboxamide linker (D3R Kᵢ = 2.6 nM) vs. amine linker (Kᵢ = 393 nM) .
  • Molecular Dynamics : Simulate ligand-receptor interactions to explain affinity differences .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Piperazine Substitution : Compare 2-methoxyphenyl vs. 2,3-dichlorophenyl groups for metabolic stability (CYP450 assays) .
  • Thiazole Modifications : Introduce methyl or fluorine at C-4 to enhance lipophilicity (logP calculations) .
  • Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability .

Q. What experimental approaches address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 5 hours) .
  • Screen bases (e.g., K₂CO₃ vs. DBU) and solvents (DMF vs. acetonitrile) for improved efficiency .
  • Protection/Deprotection : Temporarily protect the thiazole amino group with Boc to prevent side reactions .

Q. How does the 2-methoxyphenylpiperazine moiety influence molecular docking outcomes with carbonic anhydrase II?

  • Methodological Answer :
  • Docking Protocols : Use AutoDock Vina with a grid centered on the zinc ion in CA-II.
  • Key Interactions :
  • Methoxy group: Hydrophobic contacts with Val135/Leu198.
  • Piperazine nitrogen: Hydrogen bonding with Thr199 .
  • Free Energy Calculations : MM-GBSA to rank binding poses and validate SAR .

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